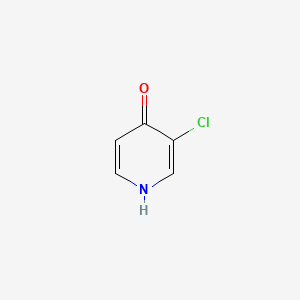

3-Chloro-4-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEYLLFRPHHBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376583 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-20-8 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-4-hydroxypyridine

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-chloro-4-hydroxypyridine, tailored for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just data, but also actionable insights into the experimental determination of these properties and their implications in scientific research and development.

Core Chemical and Physical Identity

This compound is a substituted aromatic heterocycle with the molecular formula C₅H₄ClNO. Its structure, featuring a chlorine atom at the 3-position and a hydroxyl group at the 4-position of the pyridine ring, is fundamental to its chemical behavior and physical characteristics.

Key Identifiers:

-

Molecular Weight: 129.54 g/mol

-

CAS Number: 89284-20-8[1]

-

Synonyms: 3-chloropyridin-4(1H)-one, 3-chloro-4-Pyridinol[2]

The arrangement of the electronegative chlorine atom and the polar hydroxyl group on the electron-deficient pyridine ring creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

References

An In-Depth Technical Guide to 3-Chloro-4-hydroxypyridine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Chloro-4-hydroxypyridine, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, outline a representative synthetic protocol, detail necessary safety procedures, and explore its significance and applications within the field of medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast number of FDA-approved drugs, making its derivatives highly valuable in pharmaceutical research.[1][2] The presence of both a chloro and a hydroxyl group on the ring provides two distinct points for further chemical modification, enhancing its versatility as a synthetic intermediate. The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, a feature that is often critical for molecular binding to biological targets.[1]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO | [3][4][5] |

| Molecular Weight | 129.54 g/mol | [3][4][6][7] |

| CAS Number | 89284-20-8 | [4][5][7] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 204-205 °C | [8] |

| Predicted Boiling Point | 339.6 ± 22.0 °C | [4] |

| Predicted Density | 1.392 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.77 ± 0.18 | [4] |

| Storage | Sealed in dry, Room Temperature | [4][8] |

Chemical Structure

The structure of this compound, featuring a pyridine ring substituted at the 3- and 4-positions, is a key determinant of its reactivity and utility.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. This is typically achieved through a combination of spectroscopic methods. While raw spectral data is available from commercial and academic databases, a foundational understanding of its expected spectral features is essential for accurate interpretation.[6][9]

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of the substitution pattern.

-

¹³C NMR: The carbon spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring, with chemical shifts influenced by the attached chloro and hydroxyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 129.54, with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and C=C/C=N stretching vibrations of the aromatic pyridine ring.

Synthesis and Purification Protocol

The synthesis of substituted hydroxypyridines can be approached through various routes, often involving the hydrolysis of a corresponding halogenated precursor under basic conditions or diazotization of an aminopyridine.[10][11] The following is a representative, field-proven protocol for the synthesis of a hydroxypyridine, adapted for the preparation of this compound. This protocol is designed to be self-validating through in-process checks and final product characterization.

Representative Synthesis Workflow: Hydrolysis of Dihalopyridine

This workflow outlines the conversion of a di-substituted pyridine to the target molecule.

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloropyridine in a suitable solvent (e.g., water or a water/dioxane mixture).

-

Hydrolysis: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide, portion-wise. The rationale here is to facilitate the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position, which is more activated towards substitution than the one at the 3-position. Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. This step is crucial as it protonates the resulting pyridinolate to form the desired hydroxyl group and precipitates the product, which has lower solubility in neutral water.

-

Isolation: Cool the neutralized mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water to remove inorganic salts.

-

Purification: For enhanced purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. This process removes unreacted starting material and by-products.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS). A sharp melting point close to the literature value (204-205 °C) is a strong indicator of high purity.[8]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

(Data sourced from representative Safety Data Sheets)[12]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[13][14]

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][12]

Role in Drug Discovery and Medicinal Chemistry

The hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The utility of this scaffold stems from several key features:

-

Hydrogen Bonding: The pyridine nitrogen and the hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to enzyme active sites or receptors.

-

Metal Chelation: The 4-hydroxypyridone tautomer is an excellent metal chelator, a property exploited in the design of inhibitors for metalloenzymes, such as histone deacetylases (HDACs).[15]

-

Synthetic Handle: The chloro and hydroxyl groups provide reactive sites for further derivatization, allowing chemists to systematically modify the molecule to optimize its pharmacological properties (e.g., potency, selectivity, and ADME profile).

Caption: Logical pathway from a chemical scaffold to lead optimization in drug discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for researchers and drug development professionals. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting point for the synthesis of novel chemical entities. A thorough understanding of its synthesis, handling requirements, and medicinal chemistry applications, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. This compound | 89284-20-8 | Benchchem [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 89284-20-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-2-hydroxypyridine | C5H4ClNO | CID 582210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. This compound CAS#: 89284-20-8 [amp.chemicalbook.com]

- 9. This compound(89284-20-8) 1H NMR [m.chemicalbook.com]

- 10. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 3-Chloro-4-hydroxypyridine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the tautomerism of 3-chloro-4-hydroxypyridine, a crucial aspect for researchers, scientists, and drug development professionals. Understanding the delicate equilibrium between its tautomeric forms is paramount for predicting molecular interactions, solubility, and ultimately, biological activity. This document moves beyond a simple description of tautomerism to explain the underlying principles and provide practical methodologies for its investigation.

The Dynamic Equilibrium: Hydroxypyridine and Pyridone Forms

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the aromatic this compound (enol-like) form and the 3-chloro-1H-pyridin-4-one (keto-like) form. This equilibrium is not static and is significantly influenced by the surrounding environment.

The pyridone tautomer is often favored in condensed phases (solid state and polar solvents) due to its ability to form strong intermolecular hydrogen bonds.[1][2] The delocalization of the nitrogen lone pair into the ring system in the pyridone form also contributes to its aromatic character and stability.[2] Conversely, the hydroxypyridine form can be more prevalent in the gas phase or in non-polar solvents.[3]

The presence of the electron-withdrawing chlorine atom at the 3-position is expected to influence the electron density of the ring and, consequently, the position of the tautomeric equilibrium. Computational studies on substituted pyridones have shown that inductive effects of substituents like chlorine can modulate the equilibrium.[4]

The Decisive Role of the Molecular Environment

The preference for one tautomer over the other is not an intrinsic property of the molecule alone but is dictated by its interactions with the surrounding medium.

Solvent Effects: A Battle of Polarity and Hydrogen Bonding

The choice of solvent can dramatically shift the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents effectively solvate and stabilize the more polar pyridone form through hydrogen bonding. The pyridone's carbonyl group acts as a hydrogen bond acceptor, while the N-H group acts as a donor.[3][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While still favoring the pyridone form due to its polarity, the stabilization might be less pronounced compared to protic solvents.

-

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In such environments, the less polar hydroxypyridine form may become more significant as the stabilizing effect of the solvent on the pyridone form is diminished.[3]

The Influence of pH

The acidity or basicity of the medium can also influence the observed tautomeric form by favoring the formation of anionic or cationic species. At physiological pH, the predominant neutral tautomer will be a key determinant of how the molecule interacts with biological targets.

Experimental and Computational Approaches to Tautomer Elucidation

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the tautomerism of this compound.

Spectroscopic Interrogation

Table 1: Spectroscopic Signatures of Tautomers

| Spectroscopic Technique | This compound (Enol) Signature | 3-Chloro-1H-pyridin-4-one (Keto) Signature |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a substituted phenol-like chromophore. | Red-shifted absorption maxima due to the conjugated pyridone system. |

| ¹H NMR Spectroscopy | A distinct signal for the hydroxyl proton (-OH). | A broader signal for the N-H proton, chemical shifts of ring protons indicative of the pyridone structure. |

| ¹³C NMR Spectroscopy | Chemical shift for the C4 carbon consistent with a carbon-oxygen single bond (C-OH). | Chemical shift for the C4 carbon further downfield, characteristic of a carbonyl carbon (C=O). |

| Infrared (IR) Spectroscopy | Characteristic O-H stretching vibration. | Prominent C=O stretching vibration (around 1640-1680 cm⁻¹), N-H stretching vibration. |

Computational Modeling: A Predictive Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in different environments.[6] These calculations can provide valuable insights into the gas-phase energetics and the effects of solvation.

Experimental Protocols

Protocol for UV-Vis Spectroscopic Analysis of Tautomerism

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where the hydroxypyridine form is expected to be present (e.g., cyclohexane).

-

Solvent Series: Prepare a series of solutions with the same concentration of the compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the absorption maxima (λmax) and the overall spectral shape across the solvent series. A significant shift in λmax is indicative of a shift in the tautomeric equilibrium.

Protocol for ¹H NMR Spectroscopic Analysis

-

Sample Preparation: Prepare NMR samples of this compound in a deuterated non-polar solvent (e.g., CDCl₃) and a deuterated polar solvent (e.g., DMSO-d₆ or D₂O).

-

Spectral Acquisition: Acquire high-resolution ¹H NMR spectra for each sample.

-

Data Analysis:

-

In the non-polar solvent, look for a sharp signal corresponding to the hydroxyl proton.

-

In the polar solvent, observe the disappearance of the hydroxyl proton signal and the appearance of a broader N-H proton signal.

-

Analyze the chemical shifts of the aromatic protons in both solvents to identify changes consistent with the different electronic distributions of the two tautomers.

-

Implications for Drug Development

The predominance of a specific tautomer has profound implications for drug design and development:

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of the tautomers will lead to different binding affinities and selectivities for a biological target.

-

Pharmacokinetics (ADME): Properties such as solubility, membrane permeability, and metabolic stability can be significantly different for each tautomer, affecting the overall pharmacokinetic profile of a drug candidate.

-

Intellectual Property: The specific tautomeric form of a compound can be a key aspect of patent claims.

A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are therefore not merely academic exercises but critical steps in the development of safe and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-hydroxypyridine synthesis from 3-chloropyridine

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-hydroxypyridine from 3-Chloropyridine

Abstract

This technical guide provides a comprehensive, in-depth examination of a robust and efficient two-step synthesis of this compound, a valuable heterocyclic intermediate in the development of pharmaceutical and agrochemical agents. The synthesis commences with the N-oxidation of the readily available starting material, 3-chloropyridine, to form the key intermediate, 3-chloropyridine-N-oxide. This intermediate subsequently undergoes a rearrangement reaction mediated by acetic anhydride to yield the target compound. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and presents a critical analysis of reaction parameters to ensure reproducibility and optimization. The guide is designed for researchers, chemists, and professionals in drug development, offering both the theoretical foundation and practical instructions necessary for the successful synthesis of this compound.

Introduction

Substituted hydroxypyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous bioactive molecules. Among these, this compound serves as a critical building block for more complex molecular architectures. Its unique substitution pattern—featuring a hydroxyl group for further functionalization and a chlorine atom that can participate in various cross-coupling reactions—makes it a highly versatile intermediate.

The synthesis of substituted pyridines can be challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] Therefore, strategic functionalization often requires an initial activation step. The synthetic route detailed herein leverages a classical and highly effective strategy: the conversion of the parent pyridine to its N-oxide derivative. This transformation fundamentally alters the electronic properties of the ring, facilitating subsequent functionalization that would otherwise be difficult to achieve.[1]

This guide focuses on a two-step pathway starting from 3-chloropyridine:

-

N-Oxidation: Conversion of 3-chloropyridine to 3-chloropyridine-N-oxide.

-

Rearrangement: Transformation of the N-oxide intermediate into this compound using acetic anhydride.

This approach is advantageous due to the commercial availability of 3-chloropyridine[2][3] and the well-documented reliability of N-oxidation and subsequent rearrangement reactions of pyridine-N-oxides.[4][5]

Section 1: Mechanistic Rationale and Scientific Principles

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section details the causality behind the chosen synthetic transformations.

Step 1: N-Oxidation of 3-Chloropyridine

The initial step involves the oxidation of the nitrogen atom of the 3-chloropyridine ring. The introduction of the N-oxide functionality (R–N⁺→O⁻) is a pivotal activation strategy.[1]

Causality of Experimental Choice: The lone pair of electrons on the pyridine nitrogen is susceptible to attack by electrophilic oxygen sources. A variety of oxidizing agents are effective for this transformation, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and an acid like acetic acid.[6] m-CPBA is often preferred in laboratory settings for its high efficiency and relatively clean reaction profiles.[6] The N-oxide group increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to subsequent functionalization.[1]

The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

Step 2: Rearrangement of 3-Chloropyridine-N-oxide

This transformation is a classic example of the rearrangement of pyridine-N-oxides, often carried out with acetic anhydride.[4][7][8] The reaction ultimately installs a hydroxyl group at the 4-position of the ring.

Mechanistic Breakdown: The mechanism is a multi-step process that leverages the altered reactivity of the N-oxide intermediate:

-

Acylation: The oxygen atom of the N-oxide is nucleophilic and attacks the electrophilic carbonyl carbon of acetic anhydride. This forms an N-acetoxy pyridinium intermediate.[5]

-

Rearrangement: This key step can proceed through different pathways, including a[9][9]-sigmatropic rearrangement.[5] An intermediate is formed where the acetoxy group has migrated from the nitrogen to a carbon atom on the ring. For 3-substituted pyridine N-oxides, this rearrangement preferentially occurs at the sterically less hindered and electronically activated 4- or 6-positions. The chloro-substituent at the 3-position helps direct the incoming group to the adjacent 4-position.

-

Hydrolysis: The resulting acetoxy-pyridine intermediate is then hydrolyzed (either during the reaction work-up or by the addition of water) to yield the final this compound product.

The overall transformation effectively converts a C-H bond at the 4-position into a C-OH bond, a powerful synthetic maneuver facilitated by the temporary installation of the N-oxide group.

Section 2: Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with detailed steps to ensure reproducibility. Adherence to standard laboratory safety procedures is mandatory.

Part A: Synthesis of 3-Chloropyridine-N-oxide

Materials and Reagents:

-

3-Chloropyridine (C₅H₄ClN)[2]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyridine (5.68 g, 50 mmol) in 100 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add m-CPBA (approx. 77%, 12.3 g, ~55 mmol, 1.1 eq) to the stirred solution in portions over 30 minutes. Note: The reaction can be mildly exothermic. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution (50 mL) and stir for 20 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 3-chloropyridine-N-oxide[10][11], can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Part B: Synthesis of this compound

Materials and Reagents:

-

3-Chloropyridine-N-oxide (C₅H₄ClNO)

-

Acetic anhydride ((CH₃CO)₂O)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

-

Place 3-chloropyridine-N-oxide (3.89 g, 30 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add acetic anhydride (30 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain this temperature for 4-6 hours.[4]

-

Monitor the reaction by TLC. The reaction is complete when the N-oxide starting material is no longer detectable.

-

Allow the mixture to cool to room temperature. Carefully and slowly add 50 mL of water to hydrolyze the excess acetic anhydride and the acetoxy intermediate. Caution: This hydrolysis is highly exothermic. The addition should be performed in an ice bath.

-

Remove the resulting acetic acid and water under reduced pressure.

-

The residue is then carefully neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

The resulting precipitate is the crude this compound.[12][13][14]

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from water or an ethanol/water mixture.

Section 3: Data Presentation and Optimization

The efficiency of this two-step synthesis is dependent on carefully controlled reaction parameters. The following tables summarize typical outcomes and variables for consideration.

Table 1: Comparison of N-Oxidation Conditions for 3-Chloropyridine

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| m-CPBA | Dichloromethane | 0 to RT | 12-16 | 85-95 | [6] |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 8-12 | 75-85 | [6] |

| H₂O₂ / H₂SO₄ | Water | 70-80 | 12 | Variable | [15][16] |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Key Parameters for the Acetic Anhydride Rearrangement

| Parameter | Condition | Rationale / Impact on Yield |

| Temperature | 130-140 °C (Reflux) | Sufficient energy is required to overcome the activation barrier for the rearrangement. Lower temperatures result in incomplete reaction, while significantly higher temperatures may lead to decomposition and side products. |

| Reaction Time | 4-6 hours | Ensures complete consumption of the N-oxide intermediate. Prolonged heating may decrease yield due to potential polymerization or degradation of the product. |

| Hydrolysis | Slow, controlled addition of water | The hydrolysis of excess acetic anhydride is highly exothermic. Uncontrolled addition can lead to boiling and loss of material. This step is also crucial for converting the acetoxy intermediate to the final hydroxyl product. |

Section 4: Visualization of Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the synthetic pathway and the underlying chemical transformations.

Caption: Overall workflow for the synthesis of this compound.

Caption: Key mechanistic steps of the rearrangement reaction.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound from 3-chloropyridine. By leveraging the activation provided by N-oxidation, the pyridine ring is efficiently functionalized at the 4-position via an acetic anhydride-mediated rearrangement. The detailed protocols and mechanistic insights provided in this guide equip researchers with the necessary tools to successfully implement this synthesis, enabling further exploration and development of novel chemical entities for pharmaceutical and industrial applications.

References

- 1. 4-Hydroxypyridine 1-oxide | 6890-62-6 | Benchchem [benchchem.com]

- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. 4-Hydroxypyridine N-oxide Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 10. 3-CHLOROPYRIDINE N-OXIDE | 1851-22-5 [chemicalbook.com]

- 11. 3-CHLOROPYRIDINE N-OXIDE CAS#: 1851-22-5 [amp.chemicalbook.com]

- 12. This compound | 89284-20-8 [chemicalbook.com]

- 13. This compound CAS#: 89284-20-8 [amp.chemicalbook.com]

- 14. This compound | [frontierspecialtychemicals.com]

- 15. Page loading... [wap.guidechem.com]

- 16. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxypyridine, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, particularly the interplay between the chloro, hydroxyl, and pyridine ring functionalities, give rise to unique chemical properties that are leveraged in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the rational design of novel compounds. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its molecular structure and behavior.

Molecular Structure and Tautomerism

It is important to note that this compound can exist in tautomeric forms, primarily the pyridinol and pyridone forms. The equilibrium between these forms can be influenced by the solvent and temperature. The spectroscopic data presented herein will reflect the predominant tautomer under the specified conditions.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating or -withdrawing nature of the hydroxyl/oxo group, depending on the tautomeric form.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0-8.5 | Doublet | ~5-6 |

| H-5 | ~6.5-7.0 | Doublet | ~5-6 |

| H-6 | ~7.8-8.2 | Singlet/Doublet | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are indicative of the electronic environment of each carbon. Quaternary carbons (C-3 and C-4) will typically have lower intensities.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140-150 |

| C-3 | ~120-130 |

| C-4 | ~160-170 |

| C-5 | ~110-120 |

| C-6 | ~145-155 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and tautomeric form.[1][2]

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic peaks for the O-H, N-H (in the pyridone tautomer), C=O (in the pyridone tautomer), C=C, and C-N bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H stretch | 3200-3600 (broad) | Present in the hydroxypyridine form. |

| N-H stretch | 3300-3500 (medium) | Present in the pyridone form. |

| C=O stretch | 1650-1700 (strong) | Indicative of the pyridone tautomer. |

| C=C and C=N stretches | 1500-1650 (medium-strong) | Aromatic ring vibrations. |

| C-Cl stretch | 600-800 (medium) |

The presence and relative intensity of the O-H/N-H and C=O bands can provide evidence for the predominant tautomeric form in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Expected Data:

Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridines include the loss of HCN and cleavage of the ring. The presence of the chloro and hydroxyl substituents will influence the fragmentation pattern, potentially leading to the loss of Cl, HCl, or CO.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed molecular portrait. This data is indispensable for chemists working with this compound, enabling confident structure verification, purity assessment, and a deeper understanding of its chemical reactivity. The interplay of the spectroscopic features, particularly in relation to tautomerism, offers valuable insights for its application in the synthesis of novel chemical entities.

References

The Hydroxypyridinone Core: A Journey from Classic Synthesis to Advanced Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted hydroxypyridine scaffold, particularly in its pyridone tautomeric form, represents a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of this versatile core, tracing its origins from foundational synthetic methodologies to its contemporary application in sophisticated drug design. We will delve into the pioneering chemical syntheses that first unlocked this class of heterocycles, examine the evolution of its therapeutic utility—most notably as a privileged metal-chelating pharmacophore—and provide detailed protocols and mechanistic insights for key compounds. This document is structured to serve as a technical resource, blending historical context with practical, field-proven knowledge for professionals engaged in drug discovery and development.

Foundational Syntheses: The Dawn of Pyridine Chemistry

The story of substituted hydroxypyridines is intrinsically linked to the broader history of pyridine synthesis. Two classical, multicomponent reactions laid the groundwork for accessing these heterocyclic cores: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation. Understanding these early methodologies is not merely an academic exercise; it provides a fundamental appreciation for the chemical logic that underpins the construction of the pyridine ring and the inherent reactivity that medicinal chemists have exploited for over a century.

The Hantzsch Pyridine Synthesis (1882)

Discovered by Arthur Rudolf Hantzsch in 1882, this reaction is a robust and efficient one-pot method for constructing highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridines.[1][2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia.[1][2][3] This multicomponent approach was revolutionary for its time, allowing for the convergent assembly of complex heterocyclic structures from simple, readily available starting materials.[1]

Causality Behind the Experimental Choices: The elegance of the Hantzsch synthesis lies in its sequential and synergistic bond-forming strategy. The reaction cleverly combines a Knoevenagel condensation, an enamine formation, and a Michael addition, culminating in a cyclization and dehydration to form the dihydropyridine ring.[3] The subsequent oxidation step is crucial for achieving the stable aromatic pyridine core.

Mechanism of the Hantzsch Pyridine Synthesis:

The reaction proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from ammonia and the second equivalent of the β-ketoester.[3][4] These intermediates then undergo a Michael addition, followed by cyclization and dehydration.

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Guareschi-Thorpe Condensation (1893)

A decade after Hantzsch's discovery, Icilio Guareschi developed another key reaction for pyridine synthesis, which was later refined by Jocelyn Field Thorpe.[5] The Guareschi-Thorpe reaction typically involves the condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-diketone in the presence of ammonia or a primary amine.[5][6][7] This reaction provides a direct route to substituted 2-pyridones (a tautomer of 2-hydroxypyridines).[6][7]

Causality Behind the Experimental Choices: This reaction is mechanistically similar to the Hantzsch synthesis but utilizes a cyano-activated methylene group, which influences the cyclization pathway to favor the formation of the pyridone ring directly.[5] The use of ammonium carbonate in modern variations serves as both the nitrogen source and a mild base to promote the condensation steps.[8]

Mechanism of the Guareschi-Thorpe Condensation:

The reaction initiates with the formation of an enamine from the 1,3-diketone and ammonia. This is followed by a Knoevenagel-type condensation with the active methylene compound (e.g., cyanoacetamide). Subsequent intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto the cyano group, followed by tautomerization, yields the stable 2-pyridone ring.[6]

Caption: Key steps in the Guareschi-Thorpe Condensation.

The Rise of Hydroxypyridinones in Medicinal Chemistry: The Chelation Paradigm

The therapeutic potential of substituted hydroxypyridines, particularly 3-hydroxy-4-pyridinones, emerged from the field of chelation therapy. The ability of these molecules to selectively bind and remove excess metal ions, most notably iron, revolutionized the treatment of metal overload disorders.

A Brief History of Chelation Therapy

The concept of chelation therapy dates back to the early 20th century with Alfred Werner's Nobel Prize-winning work on coordination chemistry.[9][10] Its first major medical application was in the 1940s and 50s, using ethylenediaminetetraacetic acid (EDTA) to treat lead poisoning.[11][12][13] The observation that patients treated for lead toxicity showed improvement in symptoms of heart disease sparked interest in its broader therapeutic potential.[11] For iron overload, which is a major complication in patients with thalassemia requiring frequent blood transfusions, the standard of care for many years was the parenterally administered drug deferoxamine (DFO).[14] However, the demanding infusion regimen led to poor patient compliance, creating a critical need for an orally active iron chelator.[14]

Deferiprone: The First Orally Active Iron Chelator

The breakthrough came in the 1980s with the design, synthesis, and screening of a new class of α-ketohydroxypyridine iron chelators by George J. Kontoghiorghes.[15][16][17] This work led to the identification of 1,2-dimethyl-3-hydroxy-pyridin-4-one, now known as Deferiprone (L1) .[15][17] Deferiprone became the first orally active iron chelator to be successfully used in humans, with clinical trials beginning in 1987.[14][16]

Expertise & Experience in Drug Design: The design of Deferiprone was a triumph of rational drug design. The 3-hydroxy-4-pyridinone core provides a bidentate chelating motif (O,O-donor atoms) that forms a highly stable 3:1 complex with ferric iron (Fe³⁺).[18][19] This neutral, water-soluble complex is then readily excreted in the urine.[18] The methyl groups on the nitrogen and at the 2-position were crucial for tuning the molecule's physicochemical properties, ensuring oral bioavailability and metabolic stability.[20]

Mechanism of Iron Chelation by Deferiprone:

At physiological pH, the hydroxyl group of the hydroxypyridinone core deprotonates, allowing it to act as an effective O,O-chelating ligand.[21] Three molecules of Deferiprone coordinate with one ferric ion in an octahedral geometry, forming a stable, neutral complex that can be efficiently cleared from the body.[18] This process effectively "scavenges" excess iron from tissues, particularly the heart and liver, preventing iron-induced oxidative damage.[14][19]

Caption: Mechanism of action of Deferiprone as an iron chelator.

Experimental Protocol: Synthesis of Deferiprone

A simple, one-pot synthesis of Deferiprone from the natural product maltol is now widely used.[22][23][24] This method, developed in 1986, was a significant improvement over the earlier multi-step synthesis and made the drug more accessible.[15]

Materials:

-

Maltol

-

Methylamine (40% aqueous solution)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve maltol in a mixture of ethanol and water.

-

Add an aqueous solution of methylamine to the maltol solution.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Deferiprone.

-

Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[22][24]

Expanding the Therapeutic Landscape: Beyond Iron Chelation

The success of Deferiprone highlighted the immense potential of the hydroxypyridinone scaffold. Researchers soon realized that the same metal-chelating ability could be harnessed to inhibit metalloenzymes, which play critical roles in a wide range of diseases.[21] Furthermore, the core structure proved to be a versatile template for developing agents with other mechanisms of action.

Ciclopirox: A Hydroxypyridone Antifungal Agent

Synthesized in the 1970s by Hoechst AG, Ciclopirox is a broad-spectrum antifungal agent.[25] Chemically, it is 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone.[26][27] Its development as an olamine salt enhanced its solubility for topical applications.[25] Ciclopirox's mechanism of action is distinct from azole antifungals; it functions by chelating polyvalent metal cations, such as Fe³⁺ and Al³⁺, which are essential co-factors for enzymes involved in cellular metabolism and energy production in fungal cells.[25] This deprivation of essential metal ions inhibits fungal growth and leads to cell death.

Experimental Protocol: Synthesis of Ciclopirox Olamine

A common synthetic route involves several steps, starting from methyl methacrylate and cyclohexanecarbonyl chloride.[26][28]

Key Synthetic Steps:

-

Preparation of 5-oxo-3-methyl-5-cyclohexyl-3-pentenoic acid methyl ester: This intermediate is typically formed by reacting methyl methacrylate with cyclohexanecarbonyl chloride.[26]

-

Cyclization to form the pyridone ring: The intermediate is then reacted with hydroxylamine to form the 1-hydroxy-4-methyl-6-cyclohexyl-2(1H)-pyridone (Ciclopirox) core.[28]

-

Salt Formation: The free acid form of Ciclopirox is then reacted with 2-aminoethanol (olamine) in a suitable solvent like ethyl acetate to precipitate the Ciclopirox olamine salt.[26][29]

Hydroxypyridinones as Metalloenzyme Inhibitors

Over 30% of all enzymes are metalloenzymes, containing metal ions like zinc, copper, or iron that are crucial for their catalytic function.[21] The ability of hydroxypyridinones to chelate these metal ions makes them attractive pharmacophores for designing inhibitors of these enzymes.[21][30][31]

Example: Influenza Endonuclease Inhibitors

A significant recent application of this scaffold is in the development of inhibitors for the influenza virus PA endonuclease, a metalloenzyme with a dinuclear Mn²⁺ active site that is critical for viral replication.[18][32] Small-molecule inhibitors containing a metal-binding pharmacophore (MBP) can coordinate to this active site and block its function.[32]

Authoritative Grounding: Research has shown that hydroxypyridinone-based compounds can act as potent inhibitors of the PA endonuclease.[18][32] By replacing the carboxylic acid moiety of a known hydroxypyridinone MBP with other isosteres, researchers can modulate the physicochemical properties of the inhibitor while maintaining its ability to bind to the manganese ions in the active site.[32] X-ray crystallography has confirmed that these inhibitors bridge the two metal ions within the active site, providing a structural basis for their inhibitory activity.[18]

General Synthetic Strategy for Hydroxypyridinone-based Endonuclease Inhibitors:

The synthesis often involves building the substituted hydroxypyridinone core and then functionalizing it to enhance binding to the enzyme's active site. A key intermediate can be generated via nucleophilic aromatic substitution (SₙAr) to introduce a functionalized side chain, which can then be further modified.[18]

Caption: General workflow for synthesizing functionalized hydroxypyridinone inhibitors.

Quantitative Data Summary

The efficacy of hydroxypyridinone derivatives, particularly as metal chelators and enzyme inhibitors, is quantified by several key parameters.

| Compound Class / Example | Target | Key Parameter | Typical Value Range | Reference(s) |

| Deferiprone | Ferric Iron (Fe³⁺) | pFe³⁺ | ~20 | [18] |

| Hydroxypyridinone Hybrids | Tyrosinase (monophenolase) | IC₅₀ | 2-4 µM | [21] |

| Hydroxypyridinone Hybrids | Tyrosinase (diphenolase) | IC₅₀ | 11-20 µM | [21] |

| Hydroxypyridinone-based MBP | Influenza PA Endonuclease | IC₅₀ | As low as ~17 nM | [18] |

| Ciclopirox Derivatives | Cryptococcus neoformans | MIC | 1-3 µM | [28] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values are highly dependent on assay conditions. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration under specific conditions, indicating binding affinity.

Conclusion and Future Perspectives

The journey of substituted hydroxypyridines from their origins in classic organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to their remarkable chemical versatility. The foundational work of chemists like Hantzsch and Guareschi provided the tools to build these heterocyclic cores, while the pioneering development of Deferiprone unveiled their profound therapeutic potential as metal chelators. Today, the hydroxypyridinone core continues to be a fertile ground for innovation, with ongoing research into novel metalloenzyme inhibitors, antimicrobial agents, and targeted radiopharmaceuticals. As our understanding of the intricate roles of metals in biology and disease deepens, the strategic application of the hydroxypyridinone scaffold is poised to deliver the next generation of advanced therapeutics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. preventionandhealing.com [preventionandhealing.com]

- 10. cardiorenew-europe.com [cardiorenew-europe.com]

- 11. History of Chelation Therapy - Center for the Healing Arts [centerhealingarts.com]

- 12. What is Chelation Therapy? | Aging Matters Magazine [aging-matters.com]

- 13. Chelation therapy - Wikipedia [en.wikipedia.org]

- 14. Deferiprone – The first approved orally active iron chelator | BioIron - International Society for the Study of Iron in Biology and Medicine [bioiron.org]

- 15. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mjhid.org [mjhid.org]

- 18. benchchem.com [benchchem.com]

- 19. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 21. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 23. researchgate.net [researchgate.net]

- 24. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 25. benchchem.com [benchchem.com]

- 26. CN107417608A - A kind of synthetic method of Ciclopirox Olamine - Google Patents [patents.google.com]

- 27. newdrugapprovals.org [newdrugapprovals.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Ciclopirox synthesis - chemicalbook [chemicalbook.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-hydroxypyridine in Advanced Synthesis

Abstract

3-Chloro-4-hydroxypyridine, a seemingly unassuming heterocyclic compound, has emerged as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its strategic substitution pattern—a reactive chlorine atom and a directing hydroxyl group on a pyridine core—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its nuanced reactivity and applications in the development of high-value commercial products. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this powerful synthetic building block.

Introduction: The Unseen Pillar of Modern Chemistry

In the intricate world of organic synthesis, the value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. This compound (also known as 3-chloro-4-pyridinol) has steadily gained recognition as a critical component in the synthetic chemist's toolbox. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds.[1][2] The specific arrangement of the chloro and hydroxyl substituents on this ring system in this compound provides a unique combination of electronic and steric properties that enable a range of selective chemical modifications. This guide will illuminate the path from its synthesis to its strategic deployment in multi-step synthetic campaigns.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89284-20-8 | [3] |

| Molecular Formula | C₅H₄ClNO | [3] |

| Molecular Weight | 129.54 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 204-205 °C | [3] |

| Boiling Point | 339.6 ± 22.0 °C (Predicted) | [3] |

| pKa | 3.77 ± 0.18 (Predicted) | [3] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Characterization

Unequivocal identification of this compound is paramount for its use in regulated industries. The following data provides a reference for its characterization.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C-Cl bonds, as well as vibrations associated with the pyridine ring.

Synthesis of this compound: A Practical Approach

While various synthetic routes to substituted pyridines exist, a common and practical method for the preparation of this compound involves the direct functionalization of a readily available pyridine precursor. A plausible and frequently cited method is the hydrolysis of 3-chloropyridine.[4]

Proposed Synthetic Pathway: Hydrolysis of 3-Chloropyridine

This method leverages the nucleophilic substitution of a suitable precursor. A common method involves the reaction of 3-chloropyridine with a hydroxide source.[4]

Caption: Synthesis of this compound via hydrolysis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a high-pressure reaction vessel equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 3-chloropyridine (1.0 eq) and a suitable high-boiling point solvent (e.g., diethylene glycol).

-

Reagent Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

-

Reaction: Seal the vessel and heat the mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction may take several hours to reach completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with a mineral acid (e.g., HCl) to a pH of approximately 7.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

The Role of this compound as a Chemical Intermediate

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 3-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and can participate in various cross-coupling reactions. The hydroxyl group at the 4-position can be derivatized or can influence the regioselectivity of reactions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen. The chlorine atom at the 3-position is less activated than those at the 2- or 4-positions. However, under appropriate conditions, it can be displaced by a variety of nucleophiles.

Caption: General scheme for SNAr reactions.

Protocol Example: Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Reaction: Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Protocol Example: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) in a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with stirring for several hours until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the desired biaryl product.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Applications in Industry: From Concept to Commercial Product

The true measure of an intermediate's value is its successful application in the synthesis of commercially important molecules. Pyridine derivatives are integral to many agrochemicals and pharmaceuticals.[5][6]

Agrochemicals

Substituted pyridines are a cornerstone of the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[5][7] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents. For instance, derivatization at the chloro and hydroxyl positions can lead to compounds with tailored biological activities.

Pharmaceuticals

In the pharmaceutical sector, the pyridine scaffold is a key component of numerous drugs. While specific blockbuster drugs directly synthesized from this compound are not widely publicized in open literature, its structural motifs are present in a variety of therapeutic agents. Its utility lies in its ability to serve as a versatile starting point for the synthesis of compound libraries for drug discovery programs. The principles of its reactivity are applied in the synthesis of complex drug candidates, including kinase inhibitors and other targeted therapies.[2]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic building block that offers a wealth of synthetic possibilities. Its well-defined reactivity, coupled with the importance of the pyridine scaffold in high-value applications, ensures its continued relevance in the fields of pharmaceutical and agrochemical synthesis. By understanding its properties, synthesis, and reaction profiles, researchers and developers can unlock its full potential to create the next generation of innovative chemical products.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evolution of 3-chloro-4-pyrazole azetidinones [wisdomlib.org]

- 4. chembk.com [chembk.com]

- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Series Intermediates,Synthetic Intermediates,Intermediates 2-Chloro-3-formyl-6-picoline Manufacturer in China [custchemvip.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-hydroxypyridine

Introduction

3-Chloro-4-hydroxypyridine, a halogenated derivative of the pyridine scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. An in-depth understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate its use in synthesis, formulation, and analytical testing.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

| Property | Value | Source |

| CAS Number | 89284-20-8 | [1][2] |

| Molecular Formula | C₅H₄ClNO | [1][3] |

| Molecular Weight | 129.54 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 204-205 °C | [1] |

| Predicted pKa | 3.77 ± 0.18 | [1] |

| Predicted LogP | 1.4406 | [3] |

The predicted pKa suggests that this compound is a weak acid. The presence of the electron-withdrawing chlorine atom on the pyridine ring is expected to increase the acidity of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. Experimental verification of this pKa is crucial for understanding its ionization state at different pH values, which directly impacts its solubility and biological activity.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from synthetic reactions to biological assays and formulation development. A comprehensive solubility profile in a range of solvents with varying polarities provides a roadmap for its handling and application.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility is a rapid and efficient way to screen for suitable solvents. This is typically performed by observing the dissolution of a small, known amount of the compound in a specific volume of the solvent at ambient temperature.

Quantitative Solubility Determination

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar hydroxyl and pyridine nitrogen groups can form hydrogen bonds with water, but the nonpolar chloropyridine core limits extensive solubility. Solubility is expected to be pH-dependent. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Isopropanol | Polar Protic | Moderately Soluble | The bulkier isopropyl group may introduce steric hindrance, potentially reducing solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderately Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone, which may limit solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong hydrogen bond acceptor, DMF is expected to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar and strong hydrogen bond acceptor, making it an excellent solvent for a wide range of compounds, including this one. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents like DCM. |

| Toluene | Nonpolar | Insoluble | The significant difference in polarity between the solute and toluene suggests very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

A robust and reliable method for determining solubility is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

-

Calculation: Determine the concentration of the saturated solution from the diluted sample concentration and the dilution factor.

Stability Assessment

Understanding the stability of this compound under various environmental conditions is critical for its storage, handling, and use in downstream applications. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[4] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[4]

Key Stress Conditions:

-

Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Neutral: Water at 60 °C

-

-

Oxidative Stability: The compound is treated with an oxidizing agent.

-

3% H₂O₂ at room temperature

-

-

Thermal Stability: The compound is exposed to high temperatures in both solid and solution states.

-

Solid: 60 °C

-

Solution: 60 °C in a suitable solvent

-

-

Photostability: The compound is exposed to light, typically in a photostability chamber, according to ICH Q1B guidelines.[6]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-